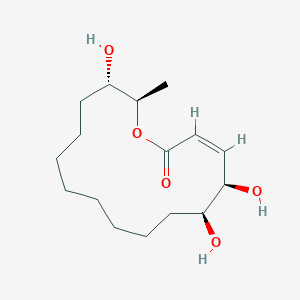

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

CAS No.: 2095114-72-8

Cat. No.: VC7828910

Molecular Formula: C16H28O5

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095114-72-8 |

|---|---|

| Molecular Formula | C16H28O5 |

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | (3Z,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one |

| Standard InChI | InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1 |

| Standard InChI Key | OXTXYWGSTRVDDS-JQVBQBHMSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O |

| SMILES | CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |

| Canonical SMILES | CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |

Introduction

Structural Elucidation and Stereochemical Features

Molecular Architecture

Berkeleylactone F possesses the molecular formula and a molecular weight of 300.39 g/mol . The core structure consists of an oxacyclohexadecene ring system with a ketone group at position 2 and a trans-configured double bond (3E). Critical stereochemical features include hydroxyl groups at positions 5R, 6S, and 15S, alongside a methyl substituent at position 16R . The IUPAC name, (3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one, reflects these configurations .

Table 1: Key Structural Features of Berkeleylactone F

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.39 g/mol |

| Double Bond Configuration | 3E (trans) |

| Stereocenters | 5R, 6S, 15S, 16R |

| Functional Groups | Ketone (C2), hydroxyls (C5, C6, C15), methyl (C16), macrocyclic lactone |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data have been pivotal in confirming its structure. The -NMR spectrum reveals signals for the trans double bond ( 5.45–5.65 ppm, J = 15.2 Hz) and hydroxyl-bearing methines ( 3.70–4.20 ppm) . High-resolution MS (HRMS) analysis corroborates the molecular formula with a calculated mass of 300.1941 (observed: 300.1938) .

Synthesis and Synthetic Strategies

Total Synthesis Overview

The first total synthesis of Berkeleylactone F, reported by researchers at Koneru Lakshmaiah Education Foundation, employs a convergent strategy starting from commercially available epoxides and dithiane derivatives . Key steps include:

-

Wittig Olefination: To establish the 3E double bond.

-

Epoxide Ring Opening: Using 1,3-dithiane to introduce the C5 and C6 hydroxyl groups with stereochemical control.

-

Yamaguchi Macrolactonization: To cyclize the seco-acid intermediate into the 16-membered lactone .

Stereochemical Control

Stereoselective reduction of a ketone intermediate using Evans’ oxazaborolidine catalyst ensures the correct configuration at C15. The C16 methyl group is introduced via Grignard addition to a chiral epoxide, preserving the 16R configuration .

Scheme 1: Retrosynthetic Analysis

-

Disconnection at the lactone bond yields a seco-acid.

-

Further fragmentation reveals dithiane and epoxide precursors.

Biological Activity and Mechanism of Action

Putative Mechanism

While the exact target remains undetermined, preliminary studies propose interference with cell membrane integrity. Berkeleylactone F induces rapid potassium efflux in Bacillus subtilis, a hallmark of membrane disruption . Structural similarities to A26771B, a known ionophore, hint at potential ion transport inhibition .

Physicochemical Properties and Stability

Solubility and Partition Coefficient

Berkeleylactone F is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high lipid solubility ( = 3.2), favoring cellular uptake .

Stability Profile

The compound remains stable under acidic conditions (pH 3–5) but undergoes hydrolysis at alkaline pH (>8). Thermal degradation occurs above 150°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume